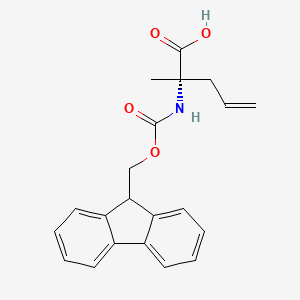

Fmoc-alpha-allyl-L-alanine

Description

BenchChem offers high-quality Fmoc-alpha-allyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-allyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSRFHDUZYOCR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673974 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-71-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of Fmoc-α-allyl-L-alanine in Advanced Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of structurally constrained peptides is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and potent biological activity. Among the chemical tools available, Fmoc-α-allyl-L-alanine has emerged as a critical building block for the introduction of hydrocarbon staples, which enforce and stabilize α-helical conformations in peptides. This technical guide provides an in-depth exploration of the use of Fmoc-α-allyl-L-alanine in peptide chemistry, with a focus on its application in peptide stapling through ring-closing metathesis (RCM).

Core Application: Hydrocarbon-Stapled Peptides

Fmoc-α-allyl-L-alanine is an α,α-disubstituted non-natural amino acid derivative. Its primary utility lies in the synthesis of "stapled peptides."[1][2][3] This technique involves incorporating two olefin-bearing amino acids, such as Fmoc-α-allyl-L-alanine, into a peptide sequence at specific positions (commonly i and i+4 or i and i+7).[4] The terminal olefinic side chains are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction, forming a hydrocarbon "staple."[5][6] This covalent bridge mimics the native α-helical structure, preventing the peptide from adopting a random coil conformation, which often leads to loss of function and susceptibility to degradation.[1]

The resulting stapled peptides have shown significant promise as therapeutic agents and research tools due to their enhanced pharmacological properties.[1][4]

Experimental Data Summary

The following tables summarize key quantitative data for the critical steps involving Fmoc-α-allyl-L-alanine in the synthesis of stapled peptides.

| Table 1: On-Resin Ring-Closing Metathesis (RCM) Conditions | |

| Parameter | Value/Condition |

| Catalyst | Grubbs' First or Second Generation Catalyst |

| Catalyst Loading | 5-20 mol% |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature to 40°C |

| Reaction Time | 2 - 4 hours |

| Monitoring | HPLC analysis of cleaved aliquots |

| Table 2: Allyl Group Deprotection Conditions | |

| Parameter | Value/Condition |

| Reagent | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Scavenger | Phenylsilane (PhSiH₃) or Morpholine |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) |

| Additives | 5% Acetic Acid (HOAc) and 2.5% N-Methylmorpholine (NMM) in CHCl₃[7] |

| Temperature | Room Temperature |

| Reaction Time | 20 minutes to 4 hours[8] |

| Microwave-Assisted Deprotection | 2 x 5 minutes at 38°C[8] |

Experimental Protocols

Incorporation of Fmoc-α-allyl-L-alanine into Peptide Sequence

The incorporation of Fmoc-α-allyl-L-alanine into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4] However, due to the steric hindrance of the α,α-disubstituted nature of this amino acid, extended coupling times or the use of more potent coupling reagents may be necessary to ensure efficient amide bond formation.[4]

Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-L-alanine (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

On-Resin Ring-Closing Metathesis (RCM)

Once the peptide containing two α-allyl-L-alanine residues is synthesized, the hydrocarbon staple is formed via RCM while the peptide is still attached to the solid support.

Protocol:

-

Resin Preparation: After the final Fmoc deprotection, thoroughly wash the resin with DCM.

-

Catalyst Addition: In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst (e.g., 1st or 2nd generation) in DCM or DCE. Add the catalyst solution to the resin.

-

Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Catalyst Removal: After the reaction is complete, wash the resin extensively with DCM to remove the ruthenium catalyst. A wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can also be employed to scavenge residual metal ions.[7]

Allyl Group Deprotection (if applicable)

In some synthetic strategies, the allyl group may be used as a protecting group for the side chains of other amino acids (e.g., Asp or Glu) or for the C-terminus. Its removal is orthogonal to the acid-labile protecting groups commonly used in Fmoc SPPS.

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2-3 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.[9] Alternatively, a solution of Pd(PPh₃)₄ in CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine can be used.[7]

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 20 minutes to 4 hours. The reaction should be performed under an inert atmosphere.[9]

-

Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the palladium catalyst and byproducts. A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can aid in removing trace palladium.[7]

Visualized Workflows and Mechanisms

Caption: Overall workflow for the synthesis of hydrocarbon-stapled peptides.

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).

References

- 1. peptide.com [peptide.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of Hydrocarbon-Stapled Peptides | Technology Networks [technologynetworks.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to Fmoc-L-allylglycine: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-allylglycine is a pivotal building block in modern peptide chemistry, offering a versatile platform for the synthesis of complex and modified peptides. The presence of the allyl group on the side chain provides a reactive handle for a variety of chemical transformations, including peptide stapling, cyclization, and the introduction of labels or other functionalities. This guide provides an in-depth overview of the physicochemical properties, structure, and synthesis of Fmoc-L-allylglycine. Furthermore, it details a standard experimental protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development.

Core Properties and Structure

Fmoc-L-allylglycine, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is an amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, as it is stable under various reaction conditions but can be readily removed with a mild base. The defining feature of this compound is the allyl group on the side chain, which opens up a wide array of possibilities for post-synthetic modifications.

Physicochemical Data

A summary of the key quantitative data for Fmoc-L-allylglycine is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 146549-21-5 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 337.37 g/mol | [1][3][4] |

| Melting Point | 136 - 139 °C | [3] |

| Appearance | White to off-white powder | [2][3] |

| Optical Rotation | [α]²⁰D = -8 ± 2° (c=1 in DMF) | [3] |

| Solubility | Slightly soluble in water. Sparingly soluble in Chloroform. Slightly soluble in DMSO and Methanol. | [2] |

| Storage | 2-8°C | [2][3] |

Spectral Data

Experimental Protocols

Synthesis of Fmoc-L-allylglycine

The synthesis of Fmoc-L-allylglycine is a two-step process that begins with the alkylation of a glycine derivative to introduce the allyl side chain, followed by the protection of the amino group with an Fmoc moiety.

Step 1: Synthesis of L-allylglycine

This step involves the alkylation of a suitable glycine enolate equivalent with allyl bromide.

-

Materials: L-glycine, Allyl bromide, appropriate base (e.g., sodium hydride), and solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Prepare a solution of a protected glycine derivative in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base to deprotonate the α-carbon, forming the enolate.

-

Slowly add allyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

-

Deprotect the glycine derivative to yield L-allylglycine.

-

Step 2: Fmoc Protection of L-allylglycine [2]

This step involves the reaction of L-allylglycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) to protect the amino group.

-

Materials: L-allylglycine, Fmoc-OSu, a weak base (e.g., sodium bicarbonate), and a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone).

-

Procedure:

-

Dissolve L-allylglycine in an aqueous solution of the weak base.

-

In a separate flask, dissolve Fmoc-OSu in an organic solvent.

-

Slowly add the Fmoc-OSu solution to the L-allylglycine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours or overnight until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain Fmoc-L-allylglycine.

-

Incorporation of Fmoc-L-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allylglycine can be incorporated into a peptide chain using standard Fmoc-based SPPS protocols. The following is a representative workflow.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-allylglycine)

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base for coupling activation (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-allylglycine (or another Fmoc-amino acid) and a coupling reagent in DMF. Add the activating base (DIPEA) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The general workflow for incorporating Fmoc-L-allylglycine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is depicted below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-allylglycine.

Applications and Significance

The primary significance of Fmoc-L-allylglycine lies in the versatility of its allyl side chain. This functional group can participate in a variety of post-synthetic modifications, including:

-

Peptide Stapling: The formation of a covalent bridge between two amino acid side chains to stabilize secondary structures, such as α-helices. This is particularly valuable in the development of peptide-based therapeutics, as it can enhance proteolytic stability and cell permeability.

-

Bioconjugation: The allyl group serves as a site for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to the peptide. This is essential for creating diagnostic tools and improving the pharmacokinetic properties of therapeutic peptides.

-

Cyclization: The allyl group can be used as a handle for head-to-tail or side-chain-to-side-chain cyclization of peptides, which can improve their stability and biological activity.

References

In-Depth Technical Guide to Fmoc-α-allyl-L-alanine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-allyl-L-alanine, a key building block in modern peptide chemistry. We will delve into its fundamental properties, its critical role in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols for its application. This guide is intended to be a valuable resource for researchers and professionals in the fields of peptide synthesis, drug discovery, and chemical biology.

Core Properties of Fmoc-α-allyl-L-alanine

Fmoc-α-allyl-L-alanine is a derivative of the amino acid L-alanine, featuring two crucial modifications for peptide synthesis: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group at the alpha-carbon.

| Property | Value | Reference |

| CAS Number | 288617-71-0 | |

| Molecular Weight | 351.40 g/mol | |

| Molecular Formula | C21H21NO4 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |

The Role of Fmoc-α-allyl-L-alanine in Peptide Synthesis

The unique structure of Fmoc-α-allyl-L-alanine makes it a versatile tool in SPPS, primarily due to the orthogonal nature of its protecting groups.

The Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid. It remains stable under the acidic conditions used for the cleavage of many side-chain protecting groups, allowing for a selective deprotection strategy. The removal of the Fmoc group is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism. The progress of the deprotection can be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct exhibits strong absorbance.

The α-Allyl Group: A Gateway to Peptide Modification

The defining feature of this amino acid is the α-allyl group. This functional group serves as a handle for a variety of chemical modifications, most notably in the synthesis of constrained or "stapled" peptides. These modified peptides often exhibit enhanced biological activity, increased stability against proteolytic degradation, and improved cell permeability compared to their linear counterparts.

Stapled Peptides: The incorporation of two α-alkenyl amino acids within a peptide sequence allows for the formation of a hydrocarbon bridge through a ring-closing metathesis (RCM) reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). This "staple" constrains the peptide into a specific secondary structure, often an α-helix, which can be crucial for binding to target proteins.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-α-allyl-L-alanine in SPPS.

Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for incorporating an amino acid, including Fmoc-α-allyl-L-alanine, into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-α-allyl-L-alanine (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours with gentle agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

On-Resin Allyl Group Deprotection for Cyclization

The allyl group can be selectively removed while the peptide is still attached to the resin, allowing for on-resin cyclization or other modifications.

Materials:

-

Peptide-resin containing the allyl-protected amino acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., Phenylsilane (PhSiH₃) or Acetic Acid/N-Methylmorpholine)

-

Anhydrous, deoxygenated solvent (e.g., DCM or a mixture of Chloroform, Acetic Acid, and N-Methylmorpholine)

Protocol:

-

Swell the peptide-resin in the reaction solvent.

-

Add the palladium catalyst and the scavenger to the resin suspension.

-

Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 2-4 hours.

-

Wash the resin extensively with the reaction solvent and other appropriate washing solvents to remove all traces of the palladium catalyst and scavenger.

-

The deprotected side chain is now available for further on-resin reactions.

| Parameter | Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Scavenger | Phenylsilane or Acetic Acid/NMM |

| Solvent | Anhydrous, deoxygenated DCM or CHCl₃/AcOH/NMM |

| Reaction Time | 2-4 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Purification and Analysis

Crude peptides synthesized using Fmoc-α-allyl-L-alanine are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Logical and Experimental Workflows

The following diagrams illustrate the key workflows in the application of Fmoc-α-allyl-L-alanine.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: On-Resin Allyl Group Deprotection and Modification Workflow.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by peptides containing α-allyl-L-alanine are context-dependent and an active area of research, the ability to create structurally constrained peptides has significant implications for drug development. Many protein-protein interactions (PPIs) are mediated by α-helical domains. Stapled peptides that mimic these domains can act as potent and specific inhibitors of such interactions, which are often implicated in diseases like cancer and infectious diseases. The enhanced stability and cell permeability of stapled peptides make them attractive candidates for therapeutic development, overcoming some of the traditional limitations of peptide-based drugs.

Conclusion

Fmoc-α-allyl-L-alanine is a valuable and versatile building block in the field of peptide science. Its unique combination of a base-labile Fmoc group and a chemically addressable α-allyl group provides chemists with a powerful tool for the synthesis of complex and conformationally constrained peptides. The methodologies outlined in this guide provide a foundation for the successful application of this reagent in both academic research and industrial drug development, paving the way for the discovery of novel peptide-based therapeutics.

Synthesis and Purification of Fmoc-α-allyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-α-allyl-L-alanine, a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of unnatural amino acids into peptide chains. The presence of the allyl group offers a site for post-synthetic modification, making this compound a versatile tool in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of Fmoc-α-allyl-L-alanine is typically achieved through the N-protection of the free amino acid, α-allyl-L-alanine, with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common and efficient method for this transformation is the reaction of the amino acid with an activated Fmoc derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions. The general reaction scheme is depicted below.

Reaction Scheme:

α-allyl-L-alanine + Fmoc-OSu → Fmoc-α-allyl-L-alanine

The purification of the final product is generally accomplished through a series of extraction and crystallization steps to yield the high-purity material required for peptide synthesis.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| α-allyl-L-alanine | ≥98% | Commercially Available |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥99% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier |

| 1,4-Dioxane | Anhydrous | Standard Supplier |

| Deionized Water | High Purity | Laboratory Source |

| Ethyl Acetate | ACS Grade | Standard Supplier |

| Hexanes | ACS Grade | Standard Supplier |

| Hydrochloric Acid (HCl), 1M | Volumetric Standard | Standard Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |

Synthesis of Fmoc-α-allyl-L-alanine

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve α-allyl-L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol:acetic acid, 90:8:2).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with deionized water and wash with two portions of diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of the product should form.

-

Extract the product into three portions of ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid or viscous oil.

Purification

-

Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Precipitation: Slowly add hexanes to the solution until it becomes cloudy.

-

Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected physicochemical properties and typical analytical data for Fmoc-α-allyl-L-alanine. Note that specific values for yield and purity are highly dependent on the reaction scale and optimization of the protocol.

| Parameter | Expected Value/Range |

| Chemical Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported, but expected to be in the range of similar Fmoc-amino acids (140-160 °C) |

| Optical Rotation [α]D | Not reported, expected to be levorotatory in a suitable solvent (e.g., DMF or CHCl₃) |

| Typical Yield | 80-95% |

| Purity (by HPLC) | ≥98% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Fmoc-α-allyl-L-alanine.

Caption: Workflow for the synthesis and purification of Fmoc-α-allyl-L-alanine.

Orthogonal Protection Strategy Using Fmoc-α-Allyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex peptide synthesis, particularly for therapeutic and research applications, orthogonal protection strategies are indispensable. This technical guide provides an in-depth overview of a powerful orthogonal strategy employing Nα-Fmoc-α-allyl-L-alanine. This non-canonical amino acid serves as a versatile building block, enabling site-specific modifications and the construction of intricate peptide architectures such as cyclic and branched peptides. The Nα-Fmoc group, labile under basic conditions, and the α-allyl group, removable via palladium catalysis, can be selectively cleaved without interfering with each other or with acid-labile side-chain protecting groups. This guide details the synthesis of the core building block, its application in solid-phase peptide synthesis (SPPS), and protocols for the selective deprotection steps.

Core Concepts: The Principle of Orthogonality

In peptide synthesis, a protecting group is a chemical moiety that blocks a reactive functional group to prevent unwanted side reactions. An orthogonal protection scheme utilizes multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism under conditions that do not affect the others.[1]

The strategy involving Fmoc-α-allyl-L-alanine is a prime example of a three-dimensional orthogonal system, commonly used in Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[2][3]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group of the amino acid. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4][5]

-

Allyl Group: In this case, it is attached to the α-carbon of alanine. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage and side-chain deprotection (e.g., with trifluoroacetic acid, TFA). The allyl group is selectively removed using a palladium(0) catalyst in the presence of a scavenger.[6][7]

-

tBu (tert-Butyl) Based Groups: Used for the protection of reactive amino acid side chains (e.g., Asp(OtBu), Lys(Boc)). These are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids like TFA.[3]

This orthogonality allows for the selective deprotection of the α-allyl group on the resin-bound peptide, revealing a reactive site for further chemistry—such as cyclization, branching, or conjugation—while the rest of the peptide remains fully protected.[8]

Figure 1. Orthogonality of Fmoc, Allyl, and tBu-based protecting groups.

Experimental Protocols

Synthesis of Fmoc-α-allyl-L-alanine

The synthesis of the Fmoc-α-allyl-L-alanine building block is a multi-step process that involves the asymmetric synthesis of α-allyl-alanine followed by the protection of the α-amino group with the Fmoc moiety.

Step 1: Asymmetric Synthesis of α-Allyl-alanine This protocol is adapted from methods for the asymmetric synthesis of α,α-disubstituted amino acids.[6]

-

Starting Material: A Schiff base of an alanine ester (e.g., tert-butyl ester) is prepared to activate the α-position.

-

Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a chiral enolate.

-

Allylation: The enolate is then reacted with an allyl halide, such as allyl bromide, to introduce the allyl group at the α-carbon. The reaction is carefully quenched at low temperature.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to remove the Schiff base and the ester protecting group, yielding α-allyl-alanine.

Step 2: Nα-Fmoc Protection This is a standard procedure for the Fmoc protection of an amino acid.[9]

-

Dissolution: Dissolve the synthesized α-allyl-alanine in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane dropwise to the amino acid solution while stirring vigorously in an ice bath.

-

Reaction: Allow the mixture to stir at 0 °C for one hour and then at room temperature for several hours or overnight.

-

Workup: Pour the reaction mixture into water and perform an ether extraction to remove impurities. Acidify the aqueous layer to pH 2 with concentrated HCl, which will cause the Fmoc-protected amino acid to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., methanol-petroleum ether) to yield pure Fmoc-α-allyl-L-alanine.[9]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-α-allyl-L-alanine

The following is a generalized protocol for manual Fmoc-SPPS on a pre-loaded Wang or Rink Amide resin.

Materials:

-

Resin (e.g., Fmoc-Gly-Wang resin, 0.1 mmol scale)

-

Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU/HATU (0.95 eq. to amino acid) and DIPEA (2 eq. to amino acid) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, continue agitation or perform a second coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating Fmoc-α-allyl-L-alanine at the desired position using the same coupling protocol.

Figure 2. Standard workflow for one cycle of Fmoc-based SPPS.

On-Resin Deprotection of the α-Allyl Group

This procedure is performed on the fully assembled, resin-bound peptide, typically before N-terminal Fmoc group removal if subsequent modification is desired at the α-allyl position.

Materials:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Allyl Scavenger: Phenylsilane (PhSiH₃) or Morpholine

-

Solvent: Anhydrous, deoxygenated DCM or THF.

Protocol:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent (DCM or THF) and flush the reaction vessel with an inert gas (Argon or Nitrogen).

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (approx. 0.2-0.5 equivalents relative to the peptide) and the scavenger (20-40 equivalents) in the solvent.

-

Reaction: Add the deprotection cocktail to the peptide-resin.

-

Incubation: Agitate the mixture gently at room temperature. The reaction is typically complete within 1-2 hours. Monitor for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. Recent methods have shown that this deprotection can be significantly accelerated using microwave irradiation (e.g., two 5-minute irradiations at 38°C), which can also be performed under atmospheric conditions.[6][10]

-

Washing: After completion, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence includes DCM, DMF, 0.5% DIPEA in DMF, and finally a chelating wash with 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.[8]

Quantitative Data Summary

Quantitative data for peptide synthesis is highly sequence-dependent. However, the efficiency of the key deprotection steps is critical for the overall success. The following tables summarize typical conditions and expected outcomes for the orthogonal deprotection steps.

Table 1: Fmoc Group Deprotection Efficiency

| Parameter | Condition | Typical Efficiency | Reference |

| Reagent | 20% (v/v) Piperidine in DMF | >99% | [5] |

| Time | 2 x 10 min | >99% | [5] |

| Temperature | Room Temperature | >99% | [5] |

| Monitoring | UV absorbance of dibenzofulvene-piperidine adduct | Quantitative | [11] |

Table 2: On-Resin α-Allyl Group Deprotection Efficiency

| Parameter | Condition | Typical Efficiency | Reference |

| Catalyst | Pd(PPh₃)₄ (0.25 eq) | >98% | [10] |

| Scavenger | Phenylsilane (20 eq) | >98% | [8] |

| Solvent | DCM or THF | >98% | [8] |

| Time (RT) | 2 x 30 min | >98% | [12] |

| Time (Microwave) | 2 x 5 min at 38°C | >98% | [6][10] |

Application Workflow: On-Resin Peptide Cyclization

A major application of the Fmoc-α-allyl-L-alanine strategy is the on-resin synthesis of head-to-tail cyclic peptides. The α-allyl group serves as a handle for subsequent lactamization after its selective removal.

Figure 3. Workflow for on-resin peptide cyclization via an α-allyl handle.

Conclusion

The orthogonal protection strategy utilizing Fmoc-α-allyl-L-alanine provides a robust and versatile platform for the synthesis of complex and modified peptides. The distinct chemical labilities of the Fmoc (base-sensitive), α-allyl (palladium-sensitive), and side-chain (acid-sensitive) protecting groups allow for precise, stepwise manipulation of the peptide structure directly on the solid support. This methodology is particularly powerful for generating constrained architectures like cyclic peptides, which are of significant interest in drug development due to their enhanced stability and binding affinity. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers aiming to leverage this advanced synthetic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alpha-Allyl Group: A Versatile Tool in Unnatural Amino Acid Chemistry for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy in drug discovery, chemical biology, and materials science. Among the diverse array of functionalities introduced through UAAs, the α-allyl group stands out for its unique combination of chemical reactivity and steric properties. This versatile handle enables a wide range of chemical transformations, from the construction of cyclic peptides to site-specific protein modification, making α-allyl UAAs invaluable building blocks for the design of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the synthesis, applications, and impact of α-allyl unnatural amino acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enantioselective Synthesis of α-Allyl Unnatural Amino Acids

The precise stereochemical control during the synthesis of α-allyl UAAs is paramount for their application in biological systems. Several robust methods have been developed to achieve high enantioselectivity.

Chiral Squaramide-Catalyzed Allylation

One prominent method involves the use of a chiral squaramide catalyst in the nucleophilic allylation of α-chloro glycinates.[1][2] This approach offers high yields and excellent enantioselectivities for a variety of N-carbamoyl-protected amino esters.[1][2]

Table 1: Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis [2]

| Entry | Allylsilane Nucleophile | Product | Yield (%) | ee (%) | dr |

| 1 | 2-Methylallyltrimethylsilane | α-(2-Methylallyl)glycine ester | 95 | 96 | >10:1 |

| 2 | 2-Phenylallyltrimethylsilane | α-(2-Phenylallyl)glycine ester | 92 | 94 | >10:1 |

| 3 | 2-(4-Methoxyphenyl)allyltrimethylsilane | α-(2-(4-Methoxyphenyl)allyl)glycine ester | 96 | 95 | >10:1 |

| 4 | (E)-Crotyltrimethylsilane | α-((E)-But-2-en-1-yl)glycine ester | 85 | 97 | >10:1 |

Tandem N-Alkylation/π-Allylation of α-Iminoesters

A powerful one-pot, three-component coupling reaction enables the asymmetric synthesis of α-allyl-α-aryl α-amino acids.[3][4][5] This method utilizes a Grignard reagent, an α-iminoester, and an allyl acetate to generate sterically hindered α,α-disubstituted amino acids with high enantiomeric excess.[3][4][5]

Table 2: Asymmetric Tandem N-Alkylation/π-Allylation of α-Iminoesters [3]

| Entry | Grignard Reagent | α-Iminoester | Allyl Acetate | Yield (%) | ee (%) |

| 1 | Phenylmagnesium bromide | N-(p-Methoxyphenyl) ethyl glycinate imine | Cinnamyl acetate | 85 | 92 |

| 2 | 4-Methoxyphenylmagnesium bromide | N-(p-Methoxyphenyl) ethyl glycinate imine | Cinnamyl acetate | 88 | 94 |

| 3 | 2-Thienylmagnesium bromide | N-(p-Methoxyphenyl) ethyl glycinate imine | Cinnamyl acetate | 75 | 89 |

Experimental Protocols

General Procedure for Chiral Squaramide-Catalyzed Enantioselective Allylation

This protocol is adapted from the work of Jacobsen and co-workers.[2]

Materials:

-

N-Cbz-α-chloro glycine methyl ester

-

2-Substituted allylsilane (1.2 equivalents)

-

Chiral squaramide catalyst (1 mol%)

-

Toluene (0.1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral squaramide catalyst.

-

Dissolve the catalyst in toluene.

-

Add the N-Cbz-α-chloro glycine methyl ester to the solution.

-

Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).

-

Add the 2-substituted allylsilane dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-allyl amino ester.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Procedure for Tandem N-Alkylation/π-Allylation of α-Iminoesters

This protocol is based on the methodology developed by Trost and coworkers.[3]

Materials:

-

α-Iminoester

-

Grignard reagent (1.1 equivalents)

-

Allyl acetate (1.2 equivalents)

-

Palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%)

-

Chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 7.5 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the chiral ligand.

-

Add anhydrous THF and stir to dissolve.

-

Add the α-iminoester to the catalyst solution.

-

Cool the mixture to -78 °C.

-

Slowly add the Grignard reagent dropwise.

-

After stirring for 30 minutes at -78 °C, add the allyl acetate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the α-allyl-α-aryl amino acid ester.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Role of the α-Allyl Group in Peptide and Protein Chemistry

The α-allyl group serves as a versatile functional handle for a variety of applications in peptide and protein science.

Peptide Stapling and Macrocyclization

The olefinic nature of the α-allyl group makes it an ideal substrate for ring-closing metathesis (RCM).[6][7][8][9] By incorporating two α-allyl amino acids at appropriate positions within a peptide sequence, RCM can be employed to create a covalent hydrocarbon staple. This conformational constraint can stabilize secondary structures, such as α-helices, which are often crucial for biological activity but are unstable in short, linear peptides.[6][9]

Caption: Ring-closing metathesis of a linear peptide containing two α-allyl unnatural amino acids to form a conformationally constrained stapled peptide.

Bioorthogonal Chemistry and Site-Specific Protein Modification

The alkene functionality of the α-allyl group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific chemical modifications of proteins containing α-allyl UAAs.[10][11][12][13] Reactions such as thiol-ene coupling and tetrazine ligation can be used to attach fluorescent probes, affinity tags, or therapeutic payloads to specific sites on a protein.[10][11]

Caption: Site-specific modification of a protein containing an α-allyl UAA via a bioorthogonal chemical reaction.

Impact on Peptide Conformation and Biological Activity

The introduction of an α-allyl group can significantly influence the conformational preferences of a peptide. The steric bulk of the allyl group can restrict the rotation around the peptide backbone, favoring certain secondary structures. Furthermore, the ability to form cyclic structures through RCM has a profound impact on biological activity.

Table 3: Influence of α-Allyl Substitution and Stapling on Peptide Helicity and Activity

| Peptide | Modification | % Helicity (CD) | Biological Activity (IC50/EC50) | Reference |

| p53-derived peptide (linear) | None | < 5% | > 100 µM | [6] |

| p53-derived peptide (stapled) | i, i+7 α-allyl glycine RCM | > 70% | 5 µM | [6] |

| Bid BH3 peptide (linear) | None | ~10% | 25 µM | [14] |

| Bid BH3 peptide (stapled) | i, i+4 α-allyl glycine RCM | ~60% | 0.5 µM | [14] |

The data clearly demonstrates that the introduction of a hydrocarbon staple via α-allyl UAAs dramatically increases the α-helicity of peptides, which in turn leads to a significant enhancement in their biological activity.

Experimental Workflow: From Synthesis to Application

The following workflow illustrates the key steps involved in utilizing α-allyl unnatural amino acids in research and development.

Caption: A generalized experimental workflow for the synthesis, incorporation, modification, and analysis of α-allyl unnatural amino acids.

Conclusion

The α-allyl group has proven to be an exceptionally valuable addition to the synthetic chemist's toolbox for creating novel unnatural amino acids. Its unique reactivity allows for the construction of complex peptide architectures and the site-specific modification of proteins with a high degree of control. The ability to conformationally constrain peptides through ring-closing metathesis has led to the development of potent and stable therapeutic candidates. Furthermore, the bioorthogonal nature of the alkene functionality opens up a vast landscape for chemical biology and diagnostic applications. As synthetic methodologies continue to improve and our understanding of the interplay between structure and function deepens, the role of α-allyl unnatural amino acids in advancing drug discovery and scientific research is set to expand even further.

References

- 1. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of α-Alkylated Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and lack of defined secondary structure, limiting their oral bioavailability and overall efficacy. The introduction of non-canonical amino acids, particularly α-alkylated amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides a comprehensive overview of the structure, synthesis, and impact of α-alkylated amino acids on peptide design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Challenge of Peptide Therapeutics

Native peptides are readily degraded by proteases, leading to short in vivo half-lives. Furthermore, their conformational flexibility can result in reduced receptor binding affinity and selectivity. These intrinsic properties pose significant challenges for the development of peptides as viable drug candidates.

α-Alkylated Amino Acids: A Solution to Peptide Limitations

α-Alkylated amino acids are characterized by the substitution of the α-hydrogen atom with an alkyl group. This structural modification imparts significant conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures such as α-helices and β-turns. The steric hindrance provided by the additional alkyl group also shields the adjacent peptide bonds from enzymatic cleavage, thereby enhancing proteolytic stability.

Structure and Properties of α-Alkylated Amino Acids

The defining feature of an α-alkylated amino acid is the presence of a quaternary α-carbon. This seemingly simple modification has profound effects on the local and global conformation of a peptide. The steric bulk of the α-alkyl group restricts the accessible dihedral angles (φ and ψ) of the peptide backbone, forcing it to adopt well-defined secondary structures. The nature of the alkyl group (e.g., methyl, ethyl, propyl) can be varied to fine-tune these conformational preferences.

Impact of α-Alkylation on Peptide Properties

The incorporation of α-alkylated amino acids into a peptide sequence can dramatically alter its physicochemical and biological properties.

Conformational Control: Inducing Secondary Structures

One of the most significant applications of α-alkylation is the induction and stabilization of α-helical conformations. The restricted conformational freedom imposed by α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), promotes the formation of helical structures, which are crucial for many protein-protein interactions.

While α-methylation tends to favor helical conformations, the introduction of larger α-alkyl groups, such as ethyl or propyl, can promote more extended backbone structures or induce β-turn formation. This allows for the precise engineering of peptide secondary structure to match the requirements of a specific biological target.

Enhanced Proteolytic Stability

The steric shield provided by the α-alkyl group significantly hinders the approach of proteases, rendering the adjacent peptide bonds resistant to cleavage. This leads to a substantial increase in the peptide's half-life in biological fluids, a critical factor for therapeutic efficacy. For instance, the replacement of Alanine with α-aminoisobutyric acid (Aib) in semaglutide and tirzepatide blocks dipeptidyl peptidase-4 (DPP-4) cleavage, extending their in vivo half-life.[1]

Modulation of Biological Activity

By stabilizing a bioactive conformation, α-alkylation can lead to a significant increase in receptor binding affinity and biological activity. The ability to fine-tune the peptide's three-dimensional structure allows for the optimization of its interaction with its target, leading to improved potency and selectivity.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative impact of α-alkylation on key peptide properties.

Table 1: Receptor Binding Affinity (IC50/Kd)

| Peptide/Analog | Target | α-Alkylated Residue | Binding Affinity (IC50/Kd) | Fold Improvement | Reference |

| Noxa Peptide | Mcl-1 | None | >1000 nM | - | [2] |

| Bph-cross-linked Noxa (1) | Mcl-1 | Biphenylalanine | 4.9 ± 1.5 nM | ~200 | [2] |

| Bph-cross-linked Noxa (2) | Mcl-1 | Biphenylalanine | 3.4 ± 0.2 nM | ~294 | [2] |

Table 2: Proteolytic Stability (Half-life)

| Peptide | Matrix | α-Alkylated Residue | Half-life (t1/2) | Fold Improvement | Reference |

| Linear Noxa Peptide | Mouse Serum | None | 10.5 ± 2.3 min | - | [2] |

| Cross-linked Peptide 5 | Mouse Serum | Biphenylalanine | 31.6 ± 2.2 h | 180 | [2] |

| Cross-linked Peptide 8 | Mouse Serum | Biphenylalanine, N-methyl-Ala | 21.2 ± 2.6 h | 121 | [2] |

Table 3: Conformational Properties (Helicity)

| Peptide | Conditions | α-Alkylated Residue | % Helicity | Reference |

| Unmodified RNase A peptide | 20 °C | None | 30% | [3] |

| Si,i+4S(8)-Δ2 stapled analog | 20 °C | Stapled α,α-disubstituted | 49% | [3] |

| Si,i+4S(8)-Δ4 stapled analog | 20 °C | Stapled α,α-disubstituted | 77% | [3] |

| Unconstrained Peptide 1 | 10% TFE/PBS | None | Unstructured | |

| HBS Analog 3 | 10% TFE/PBS | Hydrogen-bond surrogate | Helical | |

| Unconstrained Peptide 2 | 10% TFE/PBS | None | Unstructured | |

| HBS Analog 4 | 10% TFE/PBS | Hydrogen-bond surrogate | Helical |

Experimental Protocols

Synthesis of α,α-Dialkylated Amino Acids

A common method for the synthesis of α,α-disubstituted α-amino acids involves the alkylation of a glycine equivalent.

This method provides a route to sterically hindered and polyfunctional α,α-disubstituted α-amino acids.

-

Alkylation: Treat ethyl nitroacetate with a base such as N,N-diisopropylethylamine (DIEA) in the presence of a catalytic amount of a tetraalkylammonium salt.

-

Add an activated alkyl halide or a Michael acceptor to achieve double C-alkylation. Good to excellent yields are typically obtained.

-

Nitro Reduction: Selectively reduce the nitro group to an amine using zinc in acetic acid or through hydrogenation over a Raney Nickel catalyst.

-

Saponification and Protection: Saponify the resulting amino ester to the corresponding carboxylic acid.

-

Protect the amino group with a suitable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to yield the final product ready for peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α-alkylated amino acids into a growing peptide chain requires optimized coupling conditions.

-

Fmoc-protected α-alkylated amino acid

-

Rink Amide MBHA resin or other suitable solid support

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling:

-

Pre-activate the Fmoc-protected α-alkylated amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to ensure complete acylation, especially for sterically hindered residues. Double coupling may be necessary.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

After the final amino acid has been coupled, wash the resin thoroughly and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Impact and Process

Inhibition of Amyloid-β Aggregation Pathway

α-Alkylated peptides can be designed to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease. The following diagram illustrates the Aβ aggregation pathway and the points of inhibition by α-alkylated peptide inhibitors.

Experimental Workflow: From Synthesis to Analysis

The following diagram outlines a typical experimental workflow for the design, synthesis, and analysis of peptides containing α-alkylated amino acids.

References

- 1. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-α-allyl-L-alanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Fmoc-α-allyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique α-allyl group offers a site for specific chemical modifications, making it a valuable building block in drug discovery and development. A thorough understanding of its solubility and stability is paramount for its effective application in peptide synthesis and other downstream processes. This technical guide provides a comprehensive overview of the available data and general principles governing the solubility and stability of Fmoc-α-allyl-L-alanine.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), influencing coupling efficiency and overall yield. While specific quantitative data for Fmoc-α-allyl-L-alanine is limited, its solubility behavior can be inferred from its structural characteristics and data available for similar compounds. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Quantitative Solubility of Fmoc-α-allyl-L-alanine

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl sulfoxide | DMSO | ≥ 100 mg/mL | The saturation point has not been determined. |

| Dimethylformamide | DMF | Expected to be high | A common solvent for peptide synthesis; Fmoc-amino acids are generally well-soluble. |

| N-Methyl-2-pyrrolidone | NMP | Expected to be high | Another common polar aprotic solvent for SPPS with good solvating properties for Fmoc-amino acids. |

| Dichloromethane | DCM | Moderate to high | Often used in combination with other solvents to improve solubility and resin swelling. |

| Acetonitrile | ACN | Moderate | May be used in purification but can have lower solvating power for some protected amino acids compared to DMF or NMP. |

Note: The expected solubility in DMF, NMP, DCM, and ACN is based on the general behavior of Fmoc-protected amino acids and should be experimentally verified for Fmoc-α-allyl-L-alanine.

Stability Data

The stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, allowing for orthogonal protection strategies. The Fmoc group is notoriously labile to basic conditions while remaining stable under acidic treatments.

Table 2: Stability Profile of the Fmoc Group in Fmoc-α-allyl-L-alanine

| Condition | Reagent/Parameter | Stability | Notes |

| Basic | 20% Piperidine in DMF | Labile | Standard condition for Fmoc deprotection in SPPS. The cleavage is rapid. |

| Tertiary amines (e.g., DIEA) | Limited stability | Stability is dependent on the base concentration, solvent, and temperature.[1] | |

| Aqueous base (e.g., NaHCO₃) | Labile | Used in the synthesis of Fmoc-amino acids. | |

| Acidic | Trifluoroacetic acid (TFA) | Stable | The Fmoc group is resistant to the acidic conditions used for the cleavage of side-chain protecting groups and cleavage from the resin. |

| Thermal | 120°C in DMSO | Labile | Thermal cleavage can occur without the presence of a base.[2][3] |

| Storage | -20°C to -80°C (solid) | Stable | Long-term storage in a dry, dark environment is recommended. |

| In solution (e.g., DMF) | Moderate | Fmoc-amino acids can exhibit decomposition over extended periods when dissolved in solvents like NMP, and to a lesser extent, DMF.[4] |

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of Fmoc-α-allyl-L-alanine in a given solvent.

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of Fmoc-α-allyl-L-alanine (e.g., 10 mg) into a vial.

-

Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid dissolves completely, add another known weight of the compound and repeat the process until a saturated solution (i.e., solid material remains undissolved) is obtained.

-

Equilibrate the saturated solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 265 nm for the Fmoc group), to determine the concentration.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Protocol 2: Assessment of Stability by HPLC

This protocol describes a method to assess the stability of Fmoc-α-allyl-L-alanine under specific conditions (e.g., different pH, temperature).

-

Sample Preparation:

-

Prepare a stock solution of Fmoc-α-allyl-L-alanine in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration.

-

Prepare test solutions by diluting the stock solution into different buffers (for pH stability) or solvents and incubating them at various temperatures.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Quench any ongoing reaction if necessary (e.g., by neutralizing an acidic or basic solution).

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples onto a reverse-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., a gradient of water/acetonitrile with 0.1% TFA).

-

Monitor the elution profile using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact Fmoc-α-allyl-L-alanine at each time point.

-

Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the handling and analysis of Fmoc-α-allyl-L-alanine.

Caption: Logical relationship of factors affecting solubility.

Caption: Workflow for assessing compound stability.

References

The Allyl Group in Peptide Synthesis: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the array of available protecting groups, the allyl group offers a unique combination of stability and mild cleavage conditions, rendering it an invaluable tool for the synthesis of complex peptides. This technical guide provides an in-depth exploration of the reactivity of the allyl group in peptide synthesis, detailing its application, deprotection methodologies, and potential side reactions.

Introduction to Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups, such as allyloxycarbonyl (Alloc) for amines and allyl esters (OAll) for carboxylic acids, provide a layer of protection that is orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups.[1][2][3] This orthogonality is the cornerstone of their utility, enabling the selective deprotection of specific functional groups on the peptide backbone or amino acid side chains without affecting other protected sites.[3][4] This capability is particularly crucial for the on-resin synthesis of cyclic peptides, branched peptides, and peptides requiring side-chain modifications.[4][5]

The stability of allyl groups to both acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc removal, allows for their seamless integration into established synthesis workflows.[2][6] Deprotection is typically achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer, which preserves the integrity of the peptide and other sensitive functionalities.[2][6]

Reactivity and Stability of the Allyl Group

The stability of the allyl protecting group stems from the robust nature of the allyl ether, ester, or carbamate linkage under a wide range of chemical conditions encountered in peptide synthesis. The key to its selective removal lies in the susceptibility of the allyl group to transition metal catalysis.

The deprotection mechanism is a palladium(0)-catalyzed process, often referred to as the Tsuji-Trost reaction.[7] The process involves three main steps:

-

Coordination: The palladium(0) catalyst coordinates to the double bond of the allyl group.

-

Oxidative Addition: The palladium inserts into the carbon-oxygen or carbon-nitrogen bond, forming a η³-allyl palladium(II) complex and releasing the deprotected amine or carboxylic acid.

-

Nucleophilic Scavenging: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming a stable, neutral byproduct with the allyl group.[7]

The choice of scavenger is critical to the success of the deprotection, as it prevents the re-alkylation of the newly deprotected functional group by the reactive allyl cation and influences the overall reaction kinetics.[8]

Experimental Protocols

Synthesis of Fmoc-Lys(Alloc)-OH

This protocol describes the synthesis of a common allyl-protected amino acid derivative.

Materials:

-

Fmoc-Lys-OH

-

Allyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-Lys-OH in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add allyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain pure Fmoc-Lys(Alloc)-OH.

On-Resin Allyl Deprotection (Manual)

This protocol details the manual deprotection of an Alloc or OAll group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an allyl-protected amino acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 - 0.3 equivalents based on resin substitution)

-